Kinase Inhibition Profile: Class-Level Evidence from Patent Family
The specific kinase inhibition IC50 value for N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has not been publicly disclosed. However, the compound is a member of a patented family of trifluoromethyl-substituted benzamides (formula I) demonstrated to inhibit Ephrin receptor kinases, most preferably EphB4, along with other kinases such as KDR and RET [1]. Comparator molecules within the same patent class showed inhibitor activity in the described assays, but no direct head-to-head data is available. The differentiation of this specific compound is therefore based on its structural distinction—the 4-fluorophenyl carboxamide and 2-trifluoromethylbenzamido substitutions—which implies a unique selectivity profile within the broader kinase inhibition landscape [1].
| Evidence Dimension | Kinase inhibition (EphB4, KDR, RET preference) |
|---|---|
| Target Compound Data | No public quantitative data (IC50, Ki) available. |
| Comparator Or Baseline | Other trifluoromethyl-substituted benzamides in patent US2006/0035897 A1 with unspecified activity levels. |
| Quantified Difference | Not quantifiable from public sources. Differentiation is structural. |
| Conditions | In vitro kinase inhibition assays as described in patent US2006/0035897 A1. |
Why This Matters
For procurement aimed at kinase research, the compound's position in a patented structure-activity landscape suggests a unique selectivity node, making it a non-interchangeable tool compound despite the lack of public potency data.
- [1] United States Patent Application US2006/0035897 A1. Trifluoromethyl substituted benzamides as kinase inhibitors. Published February 16, 2006. View Source
